Pentafluoropropionyl fluoride
Overview
Description
Pentafluoropropionyl fluoride is an organic compound with the chemical formula C₃F₆O. It is a colorless liquid with a pungent odor and is known for its high thermal and chemical stability. This compound is widely used in organic synthesis, particularly as a fluorinating agent, due to its ability to introduce fluorine atoms into organic molecules.
Mechanism of Action
Target of Action
Pentafluoropropionyl fluoride (PFPAF) is a strong fluorinating agent . It can react with many organic compounds, leading to fluorination reactions such as fluorination of alkanes, alkenes, and aromatics . The primary targets of PFPAF are therefore organic compounds that can undergo these reactions.
Mode of Action
PFPAF interacts with its targets by replacing hydrogen atoms with fluorine atoms . This process is known as fluorination. The fluorination of organic compounds can significantly alter their chemical properties, making them more reactive or stable depending on the specific context .
Biochemical Pathways
For example, fluoride ions can inhibit glycolysis and induce apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways
Pharmacokinetics
For instance, the presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFPAF would likely be influenced by its strong fluorinating nature and the resulting changes in the chemical properties of the compounds it interacts with.
Result of Action
The result of PFPAF’s action is the fluorination of target organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity . The exact molecular and cellular effects would depend on the specific compounds being fluorinated and the context in which the reaction occurs.
Biochemical Analysis
Cellular Effects
It is known that fluoride can have varying effects on cells depending upon cell type and concentration . At low concentration, it causes cell proliferation (anabolic effects) and inhibits at higher concentration
Molecular Mechanism
It is known that fluoride can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoropropionyl fluoride can be synthesized through several methods. One common method involves the fluorobromination of acrylate using triethylamine hydrogen trifluoride complex . Another method includes the reaction of perfluoro-2-methyl-2-pentene with specific catalysts . Additionally, the compound can be prepared by the isomerization of hexafluoropropylene oxide using nucleophilic catalysts such as halides or amines .
Industrial Production Methods
In industrial settings, this compound is often produced by the isomerization of hexafluoropropylene oxide in the presence of nucleophilic catalysts. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentafluoropropionyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the fluoride group.
Addition Reactions: It can participate in addition reactions with various organic compounds.
Isomerization: The compound can be isomerized under specific conditions to form other fluorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, amines, and alcohols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated organic compounds, while addition reactions can produce a range of fluorinated derivatives .
Scientific Research Applications
Pentafluoropropionyl fluoride has numerous applications in scientific research:
Biology: The compound is utilized in the synthesis of fluorinated biomolecules, which are valuable in studying biological processes.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Hexafluoropropylene oxide: This compound is a precursor to pentafluoropropionyl fluoride and shares similar fluorinating properties.
Perfluoropropionic acid fluoride: Another fluorinated compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its high reactivity and ability to introduce multiple fluorine atoms into organic molecules. This makes it a valuable reagent in the synthesis of complex fluorinated compounds, which are often used in advanced materials and pharmaceuticals .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLKCNTDGWDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059968 | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | Pentafluoropropionyl fluoride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16424 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
422-61-7 | |
Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoropropionyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of pentafluoropropionyl fluoride in material science?
A1: this compound, in conjunction with tertiary amines, exhibits the ability to dissolve silica gel. [] This property suggests potential applications in material science, particularly in areas requiring the controlled etching or modification of silica-based materials.
Q2: What is the primary method of synthesizing this compound from hexafluoropropylene oxide?
A2: this compound can be effectively synthesized through the catalytic degradation of hexafluoropropylene oxide low polymers. This reaction is typically carried out at elevated temperatures (110-130°C) under pressure (2-3 atm) using cesium fluoride as a catalyst and an amine, like dimethylformamide, as a solvent. [, ] The use of cesium fluoride has been shown to yield high purity this compound (above 98%) with a yield exceeding 92%. []
Q3: Are there any alternative synthetic pathways for producing this compound?
A3: Yes, besides the degradation of hexafluoropropylene oxide, this compound can also be produced through the thermal isomerization of trifluoromethyl trifluorovinyl ether. [] Additionally, it is observed as a byproduct in the flow pyrolysis of specific perfluoro-cyclobutane derivatives at high temperatures. []
Q4: Has the use of this compound in addressing environmental concerns been explored?
A4: Research indicates that the synthesis of this compound from hexafluoropropylene oxide oligomers, catalyzed by cesium fluoride in tetraglyme, can simultaneously degrade persistent organic pollutants. [] This dual-purpose approach suggests a potential avenue for utilizing this chemical process to address environmental remediation while producing a valuable industrial chemical.
Q5: Beyond its use in material science, are there other known industrial applications for this compound?
A5: this compound serves as a key precursor in synthesizing perfluoro-2-methyl-3-pentanone. [] This compound exhibits excellent flame-retardant properties and finds application in diverse areas like protecting molten magnesium, as a component in extinguishing agents, and in cleaning compositions. []
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